2-(Methacryloyloxy)ethyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
2-(Methacryloyloxy)ethyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of tetrahydropyrimidine derivatives This compound is known for its unique structural features, which include a methacryloyloxy group, a phenyl ring, and a thioxo group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methacryloyloxy)ethyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves a multi-step process. One common method is the Biginelli reaction, which involves the condensation of urea, 2-(methacryloyloxy)ethyl acetoacetate, and substituted benzaldehyde . The reaction is usually carried out under acidic conditions, often using catalysts such as hydrochloric acid or acetic acid, and requires heating to facilitate the formation of the tetrahydropyrimidine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(Methacryloyloxy)ethyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl and thioxo groups, leading to the formation of alcohols or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be employed in substitution reactions, often under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioxo group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties.
Scientific Research Applications
2-(Methacryloyloxy)ethyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Methacryloyloxy)ethyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. For example, its inhibitory effects on acetylcholinesterase and butyrylcholinesterase are due to its ability to bind to the active sites of these enzymes, preventing the breakdown of acetylcholine and butyrylcholine . Similarly, its inhibition of carbonic anhydrase involves binding to the enzyme’s active site, disrupting its catalytic activity .
Comparison with Similar Compounds
Similar Compounds
2-(Methacryloyloxy)ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound is similar in structure but contains an oxo group instead of a thioxo group.
4,5-Disubstituted-2-thioxo-1,2,3,4-tetrahydropyrimidines: These compounds share the tetrahydropyrimidine core and thioxo group but differ in the substituents on the ring.
Uniqueness
The uniqueness of 2-(Methacryloyloxy)ethyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate lies in its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the methacryloyloxy group allows for polymerization reactions, while the thioxo group provides unique redox properties. These features make it a versatile compound for various scientific and industrial applications.
Properties
Molecular Formula |
C18H20N2O4S |
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Molecular Weight |
360.4 g/mol |
IUPAC Name |
2-(2-methylprop-2-enoyloxy)ethyl 6-methyl-4-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C18H20N2O4S/c1-11(2)16(21)23-9-10-24-17(22)14-12(3)19-18(25)20-15(14)13-7-5-4-6-8-13/h4-8,15H,1,9-10H2,2-3H3,(H2,19,20,25) |
InChI Key |
TVSXHKBSRNYSJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=CC=CC=C2)C(=O)OCCOC(=O)C(=C)C |
Origin of Product |
United States |
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